BenchChemオンラインストアへようこそ!

7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile

Medicinal Chemistry Physicochemical Profiling Drug Design

7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile (CAS 1414029-13-2) is a uniquely differentiated benzimidazole building block. The 7‑bromo handle enables modular cross‑coupling (Suzuki, Buchwald) while the 5‑cyano group allows independent transformation to acids, amides, or tetrazoles—a dual reactivity unavailable in simpler analogs. Its balanced TPSA (41.61 Ų) and reduced LogP (2.21) improve solubility and metabolic stability vs. non‑nitrile analogs, making it the preferred core for LSD1 inhibitor SAR and diverse library synthesis. Purchase this specific CAS to ensure strict compliance with patent‑specified synthetic routes (e.g., US 9,556,170 B2).

Molecular Formula C9H6BrN3
Molecular Weight 236.07 g/mol
CAS No. 1414029-13-2
Cat. No. B1448457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile
CAS1414029-13-2
Molecular FormulaC9H6BrN3
Molecular Weight236.07 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=CC(=C2)C#N)Br
InChIInChI=1S/C9H6BrN3/c1-13-5-12-8-3-6(4-11)2-7(10)9(8)13/h2-3,5H,1H3
InChIKeyPSBXYCFAHFQBOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile (CAS 1414029-13-2): A Dual-Functional Benzimidazole Building Block for Targeted Heterocyclic Synthesis


7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile (CAS 1414029-13-2) is a heterocyclic building block belonging to the benzimidazole class, characterized by a bromine atom at position 7, a methyl group at position 1, and a cyano (nitrile) substituent at position 5 [1]. The compound possesses a molecular formula of C9H6BrN3 and a molecular weight of 236.07 g/mol, with computed physicochemical properties including a topological polar surface area (TPSA) of 41.61 Ų and a LogP of 2.20748 . This substitution pattern confers distinct reactivity and physicochemical characteristics that differentiate it from other benzimidazole intermediates [2].

Why 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile Cannot Be Substituted with Generic Benzimidazole Analogs


Benzimidazole building blocks vary substantially in their reactivity and physicochemical profiles based on substitution patterns, rendering generic substitution untenable for precise synthetic or pharmacological applications. The presence of a nitrile group at the 5-position significantly alters the topological polar surface area (TPSA) and lipophilicity compared to analogs lacking this substituent, impacting solubility, membrane permeability, and target binding . Additionally, the specific 7-bromo-1-methyl substitution pattern provides a defined vector for cross-coupling reactions that is not replicated by other regioisomers, such as 6-bromo or 4-bromo benzimidazole carbonitriles [1]. Interchanging with non-brominated or differently substituted benzimidazoles would fundamentally alter downstream synthetic outcomes and biological activity, necessitating compound-specific procurement for reproducible research and development [2].

Quantitative Differentiation of 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile: Head-to-Head Physicochemical and Reactivity Comparisons


Increased Topological Polar Surface Area (TPSA) Relative to Non-Nitrile Benzimidazole Analog

7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile exhibits a computed topological polar surface area (TPSA) of 41.61 Ų, which is 23.79 Ų (134% higher) than the TPSA of 17.82 Ų for the direct non-nitrile analog 7-bromo-1-methyl-1H-benzo[d]imidazole (CAS 1233542-00-1) . This difference arises from the presence of the cyano group at the 5-position.

Medicinal Chemistry Physicochemical Profiling Drug Design

Reduced Lipophilicity (LogP) Versus Non-Nitrile Analog

The computed LogP value for 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile is 2.20748, which is lower (more hydrophilic) than the LogP of 2.3358 reported for the non-nitrile analog 7-bromo-1-methyl-1H-benzo[d]imidazole . The nitrile group reduces overall lipophilicity, influencing compound distribution and metabolic stability [1].

Physicochemical Profiling ADME Prediction Drug Design

Unique 5-Cyano Substitution Enables Specific Reactivity Not Achievable with Non-Nitrile Analogs

7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile contains a nitrile group at the 5-position that serves as a versatile handle for further derivatization, including hydrolysis to carboxylic acids, reduction to amines, or conversion to tetrazoles [1]. Analogs lacking this group, such as 7-bromo-1-methyl-1H-benzo[d]imidazole, do not possess this synthetic versatility, limiting their utility in generating diverse libraries [2].

Synthetic Chemistry Cross-Coupling Heterocyclic Synthesis

7-Bromo Substitution Provides Specific Cross-Coupling Reactivity Not Available with 6-Bromo or 4-Bromo Regioisomers

The bromine atom at the 7-position of the benzimidazole core in 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile is strategically positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, without interference from the nitrile group . Regioisomeric analogs, such as 6-bromo-1H-benzimidazole-5-carbonitrile or 4-bromo-1H-benzimidazole-6-carbonitrile, would exhibit different electronic and steric properties, leading to altered reaction outcomes and product profiles [1].

Synthetic Chemistry Cross-Coupling Regioselectivity

Optimal Procurement-Driven Application Scenarios for 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile (CAS 1414029-13-2)


Medicinal Chemistry: LSD1 Inhibitor Scaffold Development

7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile serves as a key intermediate in the synthesis of substituted-1H-benzo[d]imidazole series compounds evaluated as lysine-specific demethylase 1 (LSD1) inhibitors [1]. The combination of the 7-bromo handle for cross-coupling and the 5-cyano group for polarity modulation makes this building block particularly suitable for exploring structure-activity relationships (SAR) around the LSD1 binding pocket. Its use is justified over non-nitrile analogs due to the increased TPSA and reduced LogP, which may improve solubility and metabolic stability of the final inhibitors .

Synthetic Chemistry: Generation of Diverse Benzimidazole Libraries via Orthogonal Functionalization

This compound is uniquely suited for generating structurally diverse benzimidazole libraries due to its orthogonal functional handles. The 7-bromo group enables modular diversification via cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine substituents, while the 5-cyano group can be independently transformed into carboxylic acids, amides, or tetrazoles . This dual-reactivity profile is not available in simpler analogs like 7-bromo-1-methyl-1H-benzo[d]imidazole, which lack the nitrile group and thus restrict library diversity .

Physicochemical Profiling: Lead Optimization Studies

In lead optimization campaigns, the computed TPSA (41.61 Ų) and LogP (2.20748) values for 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile provide a well-defined baseline for modulating compound properties . Compared to the non-nitrile analog (TPSA 17.82 Ų, LogP 2.3358), this compound offers a more balanced physicochemical profile, making it a preferred choice for medicinal chemists seeking to improve solubility and reduce lipophilicity in early-stage drug candidates [2]. This differentiation supports procurement decisions favoring this specific CAS number for SAR studies.

Patent-Protected Pharmaceutical Intermediate Synthesis

7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile is explicitly claimed as an intermediate in patents covering LSD1 inhibitors (e.g., US 9,556,170 B2) [1]. Procurement of this specific compound ensures compliance with patent specifications and reproducibility of patented synthetic routes. Use of alternative benzimidazole building blocks, even those with similar substitution patterns, would deviate from the disclosed synthetic protocols and may result in compounds outside the scope of patent protection, impacting intellectual property positioning [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.